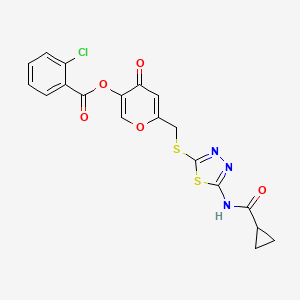
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a synthetic organic compound with potential applications in various fields due to its unique chemical structure. The compound combines elements of a thiadiazole, a pyran, and a chlorobenzoate moiety, making it an interesting subject for both chemical synthesis and application studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step reactions starting from basic organic building blocks. Generally, the preparation includes:
Formation of the 1,3,4-thiadiazole ring: : This step typically involves the reaction of hydrazine derivatives with carbon disulfide or thiosemicarbazide under basic conditions.
Cyclopropanecarboxamide synthesis: : Cyclopropane derivatives are typically synthesized through cyclopropanation reactions using diazo compounds.
Condensation reactions: : The thiadiazole and cyclopropane derivatives are condensed with appropriate reagents to form the amido-thiadiazole intermediate.
Pyran ring construction: : This usually involves the use of catalytic amounts of acid or base to cyclize precursors into the pyran structure.
Final esterification: : The chlorobenzoate group is introduced via esterification using appropriate chlorobenzoic acid derivatives.
Industrial Production Methods
For large-scale production, these reactions are optimized for yield and purity. Techniques such as continuous flow reactors and advanced catalysis may be employed to ensure efficient production. Solvent choice, temperature control, and purification methods are crucial to industrial scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions:
Oxidation: : Primarily affecting the thiadiazole and pyran rings, leading to potential ring-opening or functional group transformations.
Reduction: : Can reduce specific functional groups, such as the amido or ester groups, altering the compound's properties.
Substitution: : The chlorine atom in the benzoate group is particularly reactive to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Common reagents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Employing nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reactions typically yield:
Oxidized derivatives of the thiadiazole and pyran structures.
Reduced forms of amido and ester functionalities.
Substituted benzoate products with new functional groups replacing chlorine.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : The compound's unique structure makes it a candidate for catalytic studies.
Material Science: : Potential for inclusion in polymers or materials due to its structural complexity.
Biology and Medicine
Pharmacology: : Investigated for potential drug development due to its multi-functional nature.
Biological Pathways: : Studied for its interaction with specific enzymes and receptors.
Industry
Agriculture: : Potential use as a pesticide or herbicide.
Chemical Manufacturing: : Intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Molecular Targets: : Interacts with specific proteins and enzymes, potentially inhibiting or activating their function.
Pathways: : Can influence biochemical pathways, such as signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1,3,4-thiadiazole derivatives
Cyclopropanecarboxamido analogs
Pyran-based esters
Uniqueness
Structural Complexity: : Combines multiple functional groups not typically seen together.
Reactivity: : The presence of a reactive chlorine atom and multiple heteroatoms makes it highly versatile in synthetic applications.
There you have it! This compound is rich in its potential and the pathways it can open for various applications. Let's see where else we can go with this conversation.
Propiedades
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S2/c20-13-4-2-1-3-12(13)17(26)28-15-8-27-11(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMPJOXDZSHKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
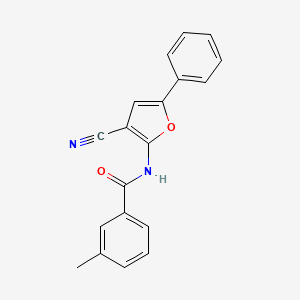
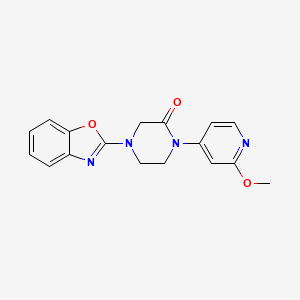
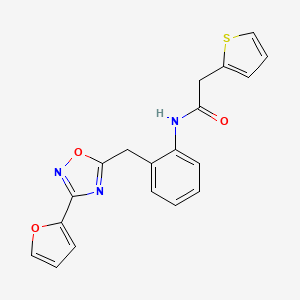
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide](/img/structure/B2974285.png)
![6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2974288.png)
![N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide](/img/structure/B2974290.png)
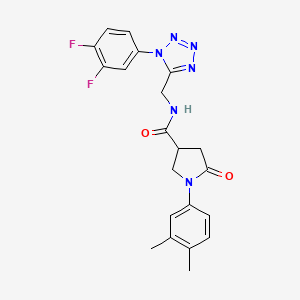
![N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide](/img/structure/B2974292.png)
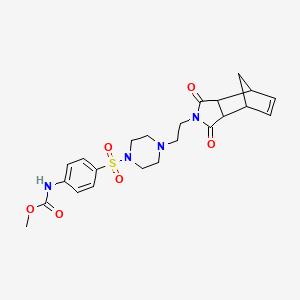
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2974296.png)
![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2974298.png)
